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Compound of Interest

Compound Name:

(2-Chloro-5-

methylphenyl)methanamine

hydrochloride

CAS No.: 42365-55-9

Cat. No.: B1460165 Get Quote

Executive Summary
2-Chloro-5-methylbenzylamine hydrochloride is a critical building block in medicinal chemistry,

specifically utilized in the synthesis of kinase inhibitors and GPCR ligands where the

benzylamine pharmacophore serves as a key linker.[1] Its structural integrity—defined by the

precise positioning of the chloro and methyl substituents—dictates the binding affinity and

selectivity of the final drug candidate.[1]

This guide provides a rigorous characterization framework.[1] Unlike generic certificates of

analysis, this document focuses on the causality of analytical signals, distinguishing the target

compound from critical impurities such as the des-chloro analog or the secondary amine

byproduct of over-alkylation.[1]
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Property Specification

IUPAC Name
(2-Chloro-5-methylphenyl)methanamine

hydrochloride

Molecular Formula

C

H

ClN[1][2] · HCl

Molecular Weight 192.08 g/mol (Salt) / 155.63 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility
High: DMSO, Methanol, Water.[1] Low: DCM,

Hexanes.[1]

Hygroscopicity Moderate (Store in desiccator at RT)

Melting Point
>200°C (Decomposition characteristic of

benzylamine salts)

Synthesis Context & Impurity Profiling
Understanding the synthesis is prerequisite to accurate analysis.[1] The standard route

involves the reductive amination of 2-chloro-5-methylbenzaldehyde.[1]

Critical Impurities to Monitor:
Residual Aldehyde: Incomplete conversion of starting material (2-chloro-5-

methylbenzaldehyde).[1]

Secondary Amine (Dimer): Formation of bis(2-chloro-5-methylbenzyl)amine due to over-

alkylation during reduction.[1]

Des-chloro Analog: If catalytic hydrogenation (Pd/C) is used without care, the C-Cl bond may

undergo hydrogenolysis, yielding 3-methylbenzylamine.[1]
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Figure 1: Synthesis pathway highlighting origins of critical impurities.

Analytical Characterization Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural validation and isomeric confirmation.[1][3] Solvent: DMSO-d

is preferred over D

O to observe the exchangeable ammonium protons and prevent peak overlap with the water
suppression signal.[1]

Predicted

H NMR Data (400 MHz, DMSO-d

):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1460165?utm_src=pdf-body-img
https://prepchem.com/n-benzyl-n-methyl-chloroethylamine-hydrochloride/
https://pdf.benchchem.com/1278/A_Comparative_Guide_to_the_H_NMR_Spectrum_of_2_Amino_4_chloro_5_methylbenzonitrile_and_Related_Compounds.pdf
https://prepchem.com/n-benzyl-n-methyl-chloroethylamine-hydrochloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

NH 8.30 - 8.60 Broad Singlet 3H -

Ammonium

protons

(exchangeabl

e).[1]

Ar-H3 7.35 - 7.45 Doublet (d) 1H

Ortho to Cl.

[1]

Deshielded

by Cl.[1]

Ar-H4 7.15 - 7.25 dd 1H

Meta to Cl,

Ortho to Me.

[1]

Ar-H6 7.25 - 7.35 Doublet (d) 1H

Ortho to CH

N, Meta to

Me.[1]

CH 4.05 - 4.15 Singlet (q*) 2H -

Benzylic

methylene.[1]

*Appears as

quartet if

coupling to

NH

resolves.[1]

CH 2.25 - 2.35 Singlet 3H -

Methyl group

at position 5.

[1]

Note: The "dd" splitting of H4 is the fingerprint of the 1,2,5-substitution pattern.[1] A 1,2,4-

substitution would yield a different splitting hierarchy.

Mass Spectrometry (LC-MS)
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Objective: Confirmation of MW and Chlorine presence. Method: Electrospray Ionization (ESI) in

Positive Mode.[1]

Parent Ion [M+H]

: 156.05 m/z (Calculated for C

H

ClN).[1]

Isotope Pattern (Critical): You must observe the characteristic Chlorine isotope signature.

M (156.05): 100% relative abundance (

Cl).[1]

M+2 (158.05): ~32% relative abundance (

Cl).[1]

Absence of the M+2 peak indicates the des-chloro impurity.[1]

HPLC Purity Profiling
Objective: Quantify purity and detect non-volatile organic impurities.[1] Challenge:

Benzylamines are basic and tail severely on standard silica-based C18 columns at neutral pH.

[1] Solution: Use an acidic mobile phase (pH < 3) to keep the amine fully protonated.[1]

Protocol:

Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[1]

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 215 nm (Amine absorption) and 254 nm (Aromatic).[1]
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Detailed Experimental Protocols
Protocol A: Determination of Hydrochloride Content
(Potentiometric Titration)
To ensure the salt is a stoichiometric mono-hydrochloride (and not a hemi-salt or containing

excess free HCl), perform a silver nitrate titration.[1]

Preparation: Dissolve 50 mg of the sample in 20 mL of deionized water. Add 1 mL of 5%

HNO

.

Titrant: 0.01 M AgNO

(standardized).[1]

Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag billet electrode.

Execution: Titrate dynamically to the inflection point.

Calculation:

Target: 18.9% ± 0.5% w/w HCl content.[1]

Protocol B: Recrystallization (Purification)
If HPLC purity is <98%, recrystallization is required to remove the dimer impurity.[1]

Solvent System: Isopropanol (IPA) / Diethyl Ether.[1]

Dissolution: Dissolve crude solid in minimum boiling IPA.

Precipitation: Allow to cool to RT, then slowly add Diethyl Ether until turbidity persists.

Crystallization: Store at 4°C for 12 hours.

Filtration: Filter the white needles and wash with cold ether.[1]

Drying: Vacuum oven at 40°C for 4 hours (hygroscopic precaution).
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Analytical Workflow Diagram
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Figure 2: Step-by-step analytical decision tree for compound validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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